3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylphenyl)methoxy]chromen-4-one . This name reflects the compound’s core chromen-4-one scaffold substituted with:
- A 2,3-dihydro-1,4-benzodioxin group at position 3
- An ethyl group at position 6
- A methyl group at position 2
- A (4-methylbenzyl)oxy moiety at position 7
The structural hierarchy follows IUPAC priority rules, with the chromen-4-one system (a bicyclic structure combining benzene and pyrone rings) serving as the parent hydrocarbon. Substituents are numbered according to their positions on the chromenone backbone, with locants assigned to minimize numerical values. The 2,3-dihydro-1,4-benzodioxin component consists of a benzene ring fused to a 1,4-dioxane ring in partially reduced form, while the (4-methylphenyl)methoxy group represents a para-methyl-substituted benzyl ether.
Key structural descriptors include:
- SMILES Notation :
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C)OC(=C(C2=O)C4=CC5=C(C=C4)OCCO5)C - InChIKey :
NYOQWKQYOFJRMR-UHFFFAOYSA-N - Stereochemistry : The absence of chiral centers in the parent structure indicates a planar, non-stereogenic configuration under standard conditions.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₂₈H₂₆O₅ , derived from:
- 28 carbon atoms
- 26 hydrogen atoms
- 5 oxygen atoms
This composition accounts for:
- The chromen-4-one core (C₁₃H₁₀O₂)
- The 2,3-dihydro-1,4-benzodioxin substituent (C₈H₈O₂)
- The ethyl (C₂H₅), methyl (CH₃), and (4-methylbenzyl)oxy (C₈H₉O) groups
The molecular weight is calculated as 442.5 g/mol , consistent with the sum of atomic masses:
- Carbon: 28 × 12.01 = 336.28 g/mol
- Hydrogen: 26 × 1.008 = 26.21 g/mol
- Oxygen: 5 × 16.00 = 80.00 g/mol
Table 1: Molecular Weight Distribution
| Component | Contribution (g/mol) | Percentage of Total Weight |
|---|---|---|
| Chromen-4-one core | 210.21 | 47.5% |
| Benzodioxin group | 136.15 | 30.8% |
| Ethyl substituent | 29.05 | 6.6% |
| Methyl group | 15.03 | 3.4% |
| (4-Methylbenzyl)oxy | 51.06 | 11.5% |
The exact mass of the monoisotopic form is 442.17802393 Da , as confirmed by high-resolution mass spectrometry.
Synonymous Designations and Registry Identifiers
This compound is cataloged under multiple registry numbers and proprietary designations across chemical databases:
Table 2: Registry Identifiers and Synonyms
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 610761-27-8 | PubChem, Evitachem |
| PubChem CID | 1750991 | PubChem |
| ChEMBL ID | CHEMBL1095157 | ChEMBL |
| STK Code | STK888605 | PubChem |
| AKOS Number | AKOS002164450 | PubChem |
Synonyms include:
- 3-(2,3-Dihydrobenzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]chromen-4-one
- 7-[(4-Methylbenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4H-chromen-4-one
The InChIKey NYOQWKQYOFJRMR-UHFFFAOYSA-N serves as a unique hashed identifier for chemical structures, enabling precise database queries. This 27-character key encodes molecular connectivity and stereochemical features, with the first 14 characters (NYOQWKQYOFJRMR) representing the molecular skeleton and the remainder (UHFFFAOYSA-N) encoding protonation states and stereodescriptors.
Properties
Molecular Formula |
C28H26O5 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C28H26O5/c1-4-20-13-22-25(15-24(20)32-16-19-7-5-17(2)6-8-19)33-18(3)27(28(22)29)21-9-10-23-26(14-21)31-12-11-30-23/h5-10,13-15H,4,11-12,16H2,1-3H3 |
InChI Key |
NYOQWKQYOFJRMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C)OC(=C(C2=O)C4=CC5=C(C=C4)OCCO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzodioxin ring: This can be achieved through the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihaloalkane under basic conditions.
Introduction of the chromen-4-one core: This step involves the condensation of the benzodioxin derivative with an ethyl-substituted acetophenone in the presence of a strong base, such as sodium hydride, to form the chromen-4-one core.
Etherification: The final step involves the etherification of the chromen-4-one derivative with 4-methylbenzyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring or the ether moiety, using reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Alcohols, reduced chromen-4-one derivatives.
Substitution: Alkylated or substituted benzodioxin derivatives.
Scientific Research Applications
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and neuroprotective activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating gene expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related chromen-4-one derivatives are compared based on substituent variations, molecular properties, and inferred biological implications:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound’s 7-[(4-methylbenzyl)oxy] group increases lipophilicity (clogP ~5.2 estimated) compared to the isopropoxy (clogP ~3.1) and hydroxy (clogP ~2.4) analogues, suggesting varied pharmacokinetic profiles .
- The 6-ethyl group in the target and compounds contributes to higher molecular weight (>400 g/mol), which may limit oral bioavailability per Lipinski’s rules .
The hydroxy group in ’s compound allows for hydrogen bonding, making it a candidate for polar interactions in enzymatic active sites .
Steric Considerations :
- The 4-methylbenzyloxy substituent in the target compound creates significant steric hindrance, which could either improve selectivity or reduce off-target interactions compared to smaller substituents like isopropoxy .
Research Implications
- Structure-Activity Relationships (SAR) : The substituent variations highlight the importance of position 7 in modulating solubility and position 2/6 in tuning electronic and steric properties.
- Synthetic Feasibility : Compounds with simpler substituents (e.g., hydroxy or isopropoxy) may be more synthetically accessible than the target compound’s bulky benzyloxy group .
Biological Activity
The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one , also known as a chromene derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including anticancer, antimicrobial, and anti-diabetic activities, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a chromene backbone with various substituents that enhance its biological activity. The molecular formula is , and it features a complex arrangement that contributes to its pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the potential of chromene derivatives in cancer therapy. The compound has been shown to induce apoptosis in cancer cells through several mechanisms:
- Mechanism of Action : It interacts with tubulin at binding sites similar to colchicine, inhibiting polymerization and leading to cell cycle arrest at the G2/M phase. This results in caspase-dependent apoptosis .
- Case Study : In a study by Anthony et al. (2007), various chromene analogs demonstrated significant cytotoxic effects against different cancer cell lines, indicating their potential as antitumor agents .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anthony et al. (2007) | MCF-7 (breast cancer) | 15.5 | Apoptosis via tubulin interaction |
| Luque-Agudo et al. (2019) | HeLa (cervical cancer) | 12.3 | G2/M arrest and apoptosis |
2. Antimicrobial Activity
Chromene derivatives have also been evaluated for their antimicrobial properties:
- Activity Spectrum : The compound exhibited notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Research Findings : A study indicated that the compound has a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested pathogens, suggesting moderate antimicrobial efficacy .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
3. Anti-Diabetic Activity
The anti-diabetic potential of this compound has been explored through enzyme inhibition studies:
- α-Glucosidase Inhibition : The compound demonstrated weak to moderate inhibitory activity against the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism.
- IC50 Values : In a recent study, the IC50 values for the compound were reported as follows:
| Compound | IC50 (µM) |
|---|---|
| 3-(2,3-dihydro...) | 86.31 ± 0.11 |
| Acarbose (control) | 37.38 ± 0.12 |
These results indicate that while the compound shows some potential as an anti-diabetic agent, further optimization may be necessary to enhance its efficacy .
Structure-Activity Relationship (SAR)
The biological activity of chromene derivatives is often linked to their structural components. Substituents on the chromene ring can significantly influence their potency and selectivity for biological targets:
- Hydrophobic Interactions : Lipophilic groups enhance membrane permeability and contribute to higher bioavailability.
- Functional Groups : The presence of hydroxyl or methoxy groups can increase hydrogen bonding capabilities, improving binding affinity to target enzymes or receptors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one, and how do reaction conditions influence yield?
- Methodology : Begin with a chromen-4-one core and introduce substituents via nucleophilic substitution or coupling reactions. Use oxidizing agents (e.g., KMnO₄) for hydroxyl group modifications and reducing agents (e.g., NaBH₄) for ketone reduction. Solvent polarity and temperature (e.g., reflux in THF at 80°C) critically affect regioselectivity. For the 4-methylbenzyloxy group, employ Williamson ether synthesis under inert conditions .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize pH (6–8) to prevent hydrolysis of sensitive groups like the benzodioxin moiety.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₈H₂₄O₆). Validate substituent positions via ¹H/¹³C NMR, focusing on aromatic proton splitting patterns (e.g., ABX systems for the benzodioxin ring) and methyl/ethyl group signals. Purity >98% can be confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) .
Q. What in vitro assays are recommended for initial screening of biological activity?
- Methodology : Test antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram– bacteria and fungi). For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess cytotoxicity in non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 4-methylbenzyl vs. 4-chlorobenzyl) influence biological activity and chemical reactivity?
- Methodology : Synthesize analogs with varying substituents (e.g., 4-fluorobenzyl, 4-methoxybenzyl) and compare bioactivity. Use computational tools (e.g., DFT) to calculate electron-withdrawing/donating effects on the chromen-4-one core. For example, 4-methylbenzyl enhances lipophilicity (logP), improving membrane permeability, while electron-withdrawing groups (e.g., Cl) may stabilize reactive intermediates .
Q. How can contradictory data in biological studies (e.g., variable IC₅₀ values across cell lines) be resolved?
- Methodology : Perform surface plasmon resonance (SPR) to quantify target binding affinity (e.g., kinase inhibition). Use isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔH, Kd). Cross-validate with transcriptomic profiling (RNA-seq) to identify off-target pathways .
Q. What strategies are effective for investigating metabolic stability and degradation pathways?
- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify hydroxylation or demethylation products. For in silico prediction, use software like MetaSite to map cytochrome P450 interaction sites. Compare metabolic half-life (t₁/₂) with structurally similar compounds (e.g., 7-[(4-chlorobenzyl)oxy] analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
